2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide
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Overview
Description
2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide typically involves the reaction of 5-chloroquinoline-8-ol with N-(2-methoxyacetoxy)acetimidamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroquinoline-8-ol
- N-(2-Methoxyacetoxy)acetimidamide
- Other quinoline derivatives
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of quinoline and acetimidamide moieties makes it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C14H14ClN3O4 |
---|---|
Molecular Weight |
323.73 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] 2-methoxyacetate |
InChI |
InChI=1S/C14H14ClN3O4/c1-20-8-13(19)22-18-12(16)7-21-11-5-4-10(15)9-3-2-6-17-14(9)11/h2-6H,7-8H2,1H3,(H2,16,18) |
InChI Key |
VJULZHDKXDTGBA-UHFFFAOYSA-N |
Isomeric SMILES |
COCC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N |
Canonical SMILES |
COCC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N |
Origin of Product |
United States |
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